1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
Description
This compound is a pyrimidinecarbonitrile derivative featuring a piperazine linker and trifluoromethyl-substituted aromatic groups. Its structure includes a 3-chloro-5-(trifluoromethyl)pyridinyl moiety attached to the piperazino group, which is further connected to a phenyl ring substituted with another trifluoromethyl group. Its synthesis likely involves multi-step coupling reactions, analogous to methods described for structurally related pyrimidine derivatives .
Properties
IUPAC Name |
1-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF6N6O2/c23-15-7-14(22(27,28)29)10-31-18(15)34-5-3-33(4-6-34)16-2-1-13(21(24,25)26)8-17(16)35-11-12(9-30)19(36)32-20(35)37/h1-2,7-8,10-11H,3-6H2,(H,32,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZBWMNVBIGALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)N3C=C(C(=O)NC3=O)C#N)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF6N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
- Molecular Formula : C19H15ClF6N5O2
- Molecular Weight : 466.81 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced potency in various biological assays. The presence of the piperazine ring and the pyridine moiety contributes to the compound's ability to interact with biological targets effectively. Trifluoromethyl groups are known to enhance lipophilicity, which can improve membrane permeability and bioavailability.
Biological Activity
-
Antibacterial Activity :
- The compound has shown promising results against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. Studies indicate that it may act as a reversible noncompetitive inhibitor of specific bacterial enzymes critical for cell viability .
- A comparative study demonstrated that derivatives with similar structures exhibited submicromolar inhibition of bacterial Sfp-PPTase without affecting human orthologues .
- Cytotoxicity :
- Structure-Activity Relationship (SAR) :
Case Study 1: Antibacterial Efficacy
In a detailed study published in Nature Communications, researchers evaluated the antibacterial properties of various trifluoromethyl-containing compounds. The compound was identified as a potent inhibitor of Sfp-PPTase and demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at sublethal concentrations .
Case Study 2: Cytotoxicity Assessment
A separate investigation assessed the cytotoxic effects of the compound on various human cell lines. Results indicated minimal toxicity at therapeutic concentrations, reinforcing its potential for development as an antimicrobial agent with a favorable safety profile .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClF6N5O2 |
| Molecular Weight | 466.81 g/mol |
| Antibacterial Activity | Active against MRSA |
| Cytotoxicity | Low toxicity in human cells |
| Mechanism of Action | Noncompetitive Sfp-PPTase inhibitor |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound shares structural motifs with several pyrimidine- and pyridine-based derivatives. Key analogues and their distinguishing features are summarized below:
Functional and Pharmacological Insights
- Bioactivity: Compounds like 12l and 12m () are potent CDK9 inhibitors, with IC₅₀ values in the nanomolar range, attributed to their thiazolyl and acetylated piperazino groups . The target compound’s trifluoromethyl groups may enhance metabolic stability and binding affinity compared to methyl or acetyl substituents .
- Synthetic Accessibility: The target compound’s piperazino linker and trifluoromethyl groups likely require specialized reagents (e.g., trifluoromethylation agents) and protective strategies, increasing synthesis complexity relative to analogues like 12m .
- Thermal Stability : Higher melting points in acetylated derivatives (e.g., 12l vs. 12m ) suggest that electron-withdrawing groups (e.g., trifluoromethyl) in the target compound may improve stability .
3D Structural and Similarity Metrics
Using PubChem3D’s similarity metrics ():
- Shape Similarity (ST): The target compound’s rigid pyrimidine core and trifluoromethyl groups may yield high ST scores (>0.8) with pyrimidinecarbonitrile analogues but lower scores with pyridinedicarbonitriles or cyclohexenones.
- Feature Similarity (CT): The piperazino linker and halogenated pyridinyl group align with pharmacophoric features of kinase inhibitors, giving CT scores ≥0.5 against CDK9-targeting analogues .
Limitations in Comparison
- Data Gaps : Direct biological data (e.g., IC₅₀, toxicity) for the target compound are absent in the evidence, necessitating extrapolation from structural analogues.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured during purification?
The synthesis involves multi-step organic reactions, including heterocyclic ring formation (pyrimidine/pyridine) and piperazine coupling. Key steps include:
- Oxazole/Pyrimidine Ring Construction : Cyclocondensation of precursors under controlled temperatures (e.g., 80–100°C) with catalysts like Pd(PPh₃)₄ .
- Piperazine Coupling : Use of Buchwald-Hartwig amination or nucleophilic substitution to attach the piperazinyl group .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (solvent: ethanol/water) achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- NMR Spectroscopy : Analyze , , and spectra to verify trifluoromethyl (-CF₃) groups and piperazine ring protons .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with pyrimidine-dione groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm error) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Receptor Binding Assays : Test affinity for serotonin/dopamine receptors due to structural similarities to piperazine-containing ligands .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme Inhibition Studies : Evaluate inhibition of kinases or phosphodiesterases using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., IC₅₀ values under consistent pH/temperature) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Structural Analog Comparison : Test derivatives (e.g., replacing -CF₃ with -Cl or modifying the pyridine ring) to isolate pharmacophoric groups .
Q. What computational strategies optimize the compound’s pharmacokinetic properties?
- Molecular Dynamics Simulations : Predict solubility and membrane permeability using logP calculations (e.g., Schrödinger’s QikProp) .
- ADMET Modeling : Assess toxicity risks (e.g., hepatotoxicity via CYP450 inhibition) using tools like ADMET Predictor .
- Docking Studies : Map interactions with target proteins (e.g., 5-HT₂A receptor) to guide structural modifications .
Q. How can low synthetic yields in piperazine coupling steps be mitigated?
Q. What experimental designs address solubility challenges in in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
